![molecular formula C11H15N3 B1612574 6-氨基-2-(叔丁基)咪唑并[1,2-a]吡啶 CAS No. 904814-15-9](/img/structure/B1612574.png)

6-氨基-2-(叔丁基)咪唑并[1,2-a]吡啶

描述

2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine is a compound that contains an imidazo[1,2-a]pyridine core, which is a fused bicyclic heterocycle . This core is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . In one study, two newly synthesized imidazo[1,2-a]pyridine derivatives were obtained from the Department of Organic Chemistry, Council of Scientific and Industrial Research–Central Leather Research .Molecular Structure Analysis

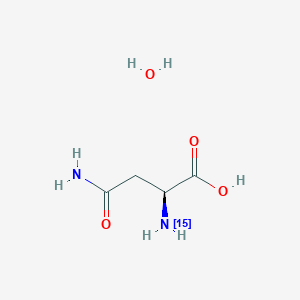

The molecular structure of 2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine includes three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It also contains a total of 30 bonds, including 15 non-H bonds, 10 multiple bonds, 1 rotatable bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), 1 Imidazole, and 1 Pyridine .科学研究应用

抗真菌作用

该化合物显示出有希望的抗真菌作用,特别是针对白色念珠菌属 . 在一项研究中,研究了两种新合成的咪唑并[1,2-a]吡啶衍生物分子对一组细菌和真菌病原体的抗菌效力 . 其中一种分子,称为探针 II,对真菌病原体显示出优异的抗真菌活性 .

抗细菌特性

咪唑并[1,2-a]吡啶,包括该化合物,具有广泛的生物活性,可用作抗菌剂 . 它们已被提议用于治疗各种细菌感染 .

抗病毒应用

咪唑并[1,2-a]吡啶也具有潜在的抗病毒特性 . 它们已被研究用于治疗各种病毒感染 .

抗炎用途

该化合物因其抗炎特性而被研究 . 它可能用于治疗炎症性疾病 .

癌症治疗

咪唑并[1,2-a]吡啶,包括该化合物,已被提议用于治疗癌症 . 它们在抑制癌细胞生长方面显示出希望 .

心血管疾病治疗

这些化合物也被提议用于治疗心血管疾病 . 它们可能用于治疗高血压和心脏病等疾病 .

阿尔茨海默病治疗

咪唑并[1,2-a]吡啶已被研究用于治疗阿尔茨海默病 . 它们可能有助于控制这种神经退行性疾病的症状和进展 .

材料科学应用

作用机制

Target of Action

The primary target of 2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine, also known as Probe II, is the fungal pathogen Candida spp . This compound has shown potent antifungal activity against several multidrug-resistant Candida spp .

Mode of Action

Probe II interacts with its target by inhibiting the formation of yeast to mold and ergosterol formation . It does this through computational simulation against Sterol 14-alpha demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes .

Biochemical Pathways

The affected pathway is the ergosterol biosynthesis pathway. By inhibiting CYP51, Probe II disrupts the production of ergosterol, leading to a deficiency in the fungal cell membrane . This disruption can inhibit the growth and proliferation of the fungal cells.

Pharmacokinetics

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) of Probe II were analyzed in silico . In-vitro toxicity studies are needed to understand the real-time toxic level .

Result of Action

The result of Probe II’s action is the inhibition of the growth and proliferation of Candida spp., including several multidrug-resistant strains . It exhibited minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL as the lowest concentration enough to eliminate the Candida spp .

生化分析

Biochemical Properties

The biochemical properties of 2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine are largely determined by its interactions with various biomolecules. For instance, it has been found to exhibit excellent antifungal activity against fungal pathogens, including several multidrug-resistant Candida spp . This activity is believed to be due to its ability to inhibit the formation of yeast to mold as well as ergosterol formation by the computational simulation against Sterol 14-alpha demethylase (CYP51) .

Cellular Effects

In cellular contexts, 2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine has been shown to have potent activity against Candida spp., including several multidrug-resistant strains . It exhibits minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL as the lowest concentration enough to eliminate the Candida spp .

Molecular Mechanism

The molecular mechanism of action of 2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine involves its interaction with Sterol 14-alpha demethylase (CYP51), an enzyme involved in the biosynthesis of ergosterol, a key component of the fungal cell membrane . By inhibiting this enzyme, the compound prevents the formation of ergosterol, leading to disruption of the cell membrane and ultimately cell death .

Temporal Effects in Laboratory Settings

It has been observed that the compound exhibits potent antifungal activity, even at low concentrations

Metabolic Pathways

Given its inhibitory effect on Sterol 14-alpha demethylase (CYP51), it is likely that the compound may interact with other enzymes or cofactors involved in the biosynthesis of ergosterol .

属性

IUPAC Name |

2-tert-butylimidazo[1,2-a]pyridin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-11(2,3)9-7-14-6-8(12)4-5-10(14)13-9/h4-7H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGCUBLRYLVAPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN2C=C(C=CC2=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587665 | |

| Record name | 2-tert-Butylimidazo[1,2-a]pyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

904814-15-9 | |

| Record name | 2-tert-Butylimidazo[1,2-a]pyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

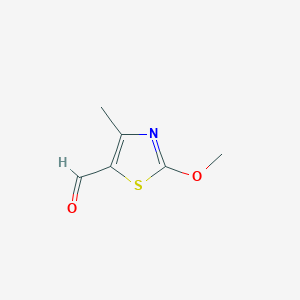

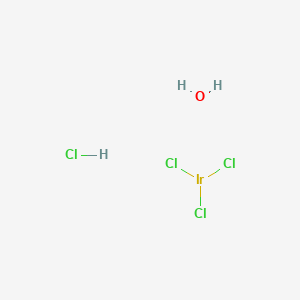

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,5-Dideuterio-3-deuteriooxy-2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-methylbenzene](/img/structure/B1612495.png)

![[5-(4-Amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B1612512.png)

![4,6-Difluoro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B1612513.png)